molecular formula C12H13N3O3 B1321686 [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid CAS No. 919016-20-9

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid

Cat. No. B1321686
M. Wt: 247.25 g/mol
InChI Key: DYJDZJGLUVTURR-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . For example, one strategy for the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .


Molecular Structure Analysis

1,2,4-Triazoles are planar and aromatic . They are highly soluble in water and can tautomerize in aqueous solution . The IR absorption spectra of some 1,2,4-triazole derivatives show two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in various chemical reactions. For example, a Cu/Pd transmetalation relay catalysis enables a three-component click reaction of azide, alkyne, and aryl halide to yield 1,4,5-trisubstituted 1,2,3-triazoles in one step in high yields with complete regioselectivity .


Physical And Chemical Properties Analysis

1,2,4-Triazoles have unique physical and chemical properties. For example, they are thermally stable, exhibit acceptable densities, and have optimal oxygen balance . They are also amphoteric in nature, forming salts with acids as well as bases .

Scientific Research Applications

Synthesis and Biological Activities

  • A study explored the synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, demonstrating their potential for anti-inflammatory and analgesic activities (Hunashal et al., 2014).
  • Another research focused on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, highlighting their varied biological activities such as analgesic, neuroleptic, diuretic, and anti-inflammatory effects (Salionov, 2015).

Antimicrobial Activity

  • A study synthesized 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, showing significant antimicrobial activity against various fungi (Hunashal et al., 2012).

Synthesis and Structural Studies

  • A study on the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives provided insights into their structural properties, revealing strong intermolecular hydrogen bonds and their potential implications in various applications (Şahin et al., 2014).

Acid-Base Properties

  • Research on the acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids indicated the influence of substituents on acidity, which is crucial for understanding their behavior in different pH environments (Kaplaushenko, 2014).

Engineering of Supramolecular Structures

  • The development of three-dimensional chains of porous nanoballs from a 1,2,4-Triazole-carboxylate synthon showcased the potential of these compounds in the creation of novel nanostructures (Naik et al., 2010).

Safety And Hazards

1,2,4-Triazoles should be handled with care. They should not be ingested or inhaled, and dust formation should be avoided . They are incompatible with strong oxidizing agents and strong acids .

properties

IUPAC Name

2-[2-(3-ethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-11-14-13-8-15(11)9-5-3-4-6-10(9)18-7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJDZJGLUVTURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=CN1C2=CC=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid

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